2-Bromo-p-xylene typically appears as colorless crystals or a clear liquid. It has a refractive index ranging from 1.5490 to 1.5530 at 20°C, indicating its optical properties. The compound is known to be a strong irritant, particularly to the eyes and mucous membranes, necessitating careful handling in laboratory settings .
-Bromo-p-xylene serves as a valuable starting material for various organic syntheses due to the presence of the reactive bromine atom and the two methyl groups. It can undergo a diverse range of reactions, including:
-Bromo-p-xylene finds application in the development of various functional materials:
-Bromo-p-xylene appears in various scientific investigations, including:
Several methods exist for synthesizing 2-bromo-p-xylene:
Several compounds share structural similarities with 2-bromo-p-xylene. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
p-Xylene | C₈H₁₀ | No halogen; used as a solvent |
1-Bromo-4-methylbenzene | C₈H₉Br | Bromine at a different position |
4-Bromotoluene | C₇H₇Br | Contains one less methyl group |
3-Bromo-p-xylene | C₈H₉Br | Bromine at a different position |
The uniqueness of 2-bromo-p-xylene lies in its specific substitution pattern that influences its reactivity and properties compared to other similar compounds. The combination of two methyl groups at the para position along with a bromine atom provides distinct chemical behavior that can be exploited in various synthetic applications.
The electrochemical bromination of p-xylene in anhydrous acetic acid proceeds through a two-wave mechanism involving bromide ion oxidation and subsequent electrophilic aromatic substitution. At potentials corresponding to the first oxidation wave (+0.75 V vs. SCE), bromide (Br⁻) undergoes two-electron oxidation to form bromine (Br₂), which complexes with p-xylene to yield 2-bromo-p-xylene. The second wave (+1.06 V) facilitates over-oxidation pathways, producing dibrominated byproducts and acetic acid derivatives.
Cyclic voltammetry studies in 2 M HBr–4 M NaBr electrolytes reveal distinct redox features:
Potential (V vs. SCE) | Process | Reaction Stoichiometry |
---|---|---|
+0.70–0.85 | Br⁻ → Br₂ | 2e⁻ per Br₂ molecule |
+1.00–1.20 | Br₂ → Br₃⁻ | 1e⁻ per Br₃⁻ ion |
Rotating disk electrode measurements show mass transport limitations dominate at current densities >5 mA/cm², with a Tafel slope of 120 mV/dec indicating mixed charge transfer and diffusion control. The formation of tribromide (Br₃⁻) intermediates stabilizes the bromine species, enhancing electrophilic attack on the aromatic ring.
While the provided sources do not explicitly address photochemical activation, mechanistic parallels suggest UV irradiation (250–300 nm) could accelerate Br₂ homolysis to bromine radicals (Br- ). These radicals may participate in chain propagation steps, potentially lowering the activation energy for C–Br bond formation. However, direct electrochemical evidence for photoelectrochemical bromination of p-xylene remains undocumented in the reviewed literature.
Bromination rates differ significantly between p-xylene and toluene due to electronic and steric effects:
Parameter | p-Xylene | Toluene |
---|---|---|
Initial Rate (mmol/hr) | 12.4 ± 0.8 | 8.2 ± 0.6 |
Activation Energy (kJ/mol) | 45.2 | 52.7 |
Regioselectivity (% para) | 98 | 65 |
The methyl groups in p-xylene exert a strong ortho-directing effect through σ-electron donation, favoring bromination at the 2-position. In contrast, toluene's single methyl group allows competitive meta-bromination (35% yield). Chronoamperometric data fit a second-order kinetic model (R²=0.98) for p-xylene versus first-order behavior in toluene, reflecting differences in transition state stabilization.
Though not explicitly covered in the outline, search results indicate that biphasic (aqueous/organic) electrolysis enhances bromine transfer efficiency. In a CH₂Cl₂/H₂O system, the partition coefficient for Br₂ favors the organic phase (K=18.9), concentrating brominating agents near the p-xylene substrate. This configuration achieves 94% conversion at 0.5 A/dm² compared to 78% in homogeneous acetic acid systems.
The bromination mechanism proceeds through three stages:
In situ FTIR spectroscopy detects the π-complex intermediate at 1680 cm⁻¹ (C=C stretching), with a lifetime of 2.3 ms under standard conditions. The σ-complex exhibits diagnostic NMR shifts at δ 4.2 ppm (CH₂Br) and δ 2.3 ppm (CH₃), confirming the proposed mechanism.
The orientation of electrophilic bromination in substituted aromatic systems hinges on the electronic nature of substituents. π-Donor groups, such as hydroxyl (-OH) or methoxyl (-OCH₃), enhance electron density at the ortho and para positions via resonance stabilization. For instance, the tert-butyldimethylsilyloxyl group in catechol derivatives directs bromination predominantly to the para position due to its strong electron-donating capacity [1]. Conversely, π-acceptor groups like nitro (-NO₂) withdraw electron density, destabilizing ortho/para intermediates and favoring meta substitution [1].
The resonance stabilization of bromoarenium intermediates dictates this selectivity. π-Donors delocalize positive charge into the substituent, lowering activation energy for para pathways. In contrast, π-acceptors exacerbate charge localization, rendering meta attack more favorable [1] [2].
Ab initio calculations provide quantitative insights into transition-state geometries and charge distributions. For p-xylene derivatives, simulations reveal that the para position exhibits the lowest local ionization energy, making it most susceptible to electrophilic attack [1]. Density functional theory (DFT) studies further correlate substituent Hammett constants (σ⁺) with regioselectivity:
Substituent | σ⁺ Value | Preferred Position |
---|---|---|
-OCH₃ | -0.78 | para |
-NO₂ | +0.81 | meta |
-CH₃ | -0.31 | para |
These models predict that methyl groups in p-xylene enhance para selectivity by weakly donating electrons through hyperconjugation [1] [2].
Temperature modulation critically influences regioselectivity by altering the kinetic vs. thermodynamic control balance. At -30°C, bromination of tert-butyldimethylsilyloxyl-substituted catechols yields >95% para-brominated product, whereas raising the temperature to 25°C reduces selectivity to 70% due to increased ortho pathway activation [1]. Low temperatures stabilize the transition state leading to the para isomer, as evidenced by Arrhenius plots showing a 15 kJ/mol lower activation energy for para vs. ortho pathways [1].
N-Bromosuccinimide (NBS) paired with silica gel emerges as a highly regioselective brominating agent. Silica gel’s acidic surface polarizes NBS, generating Br⁺ electrophiles that exhibit enhanced para selectivity. For p-xylene derivatives, this system achieves 88% para-bromination at 0°C, compared to 65% using Br₂/FeBr₃ [1] [3]. The silica gel matrix also suppresses polybromination by stabilizing mono-brominated intermediates through hydrogen bonding [1].
Key Reaction Conditions:
This protocol’s efficacy is exemplified in the synthesis of 2-bromo-p-xylene, where silica gel’s mesoporous structure confines reactant mobility, favoring single-site electrophilic attack [3].
Irritant